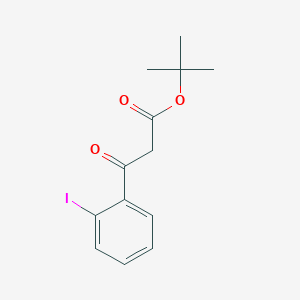![molecular formula C126H78O24 B13659697 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound characterized by its multiple carboxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves multiple steps. One common method involves the use of a hydrothermal reaction. For instance, starting with 1,3,5-tris(4-methylphenyl)benzene, nitric acid, and water, the reaction is carried out in a hydrothermal reactor at 170°C for 24 hours. The product is then neutralized with sodium hydroxide and precipitated with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrothermal synthesis, followed by purification steps such as recrystallization and filtration to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications:
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Utilized in the production of advanced materials with high surface areas and porosity, useful in catalysis and gas storage.
作用機序
The mechanism of action of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially altering their function. The multiple carboxylic acid groups allow for strong binding to metal ions, facilitating various catalytic and biological processes .
類似化合物との比較
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar in structure but with fewer carboxyphenyl groups.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, offering different chemical properties.
Uniqueness
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its high number of carboxyphenyl groups, which provide multiple sites for chemical reactions and complex formation. This makes it particularly useful in the synthesis of highly porous materials and advanced functional materials.
特性
分子式 |
C126H78O24 |
|---|---|
分子量 |
1975.9 g/mol |
IUPAC名 |
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C126H78O24/c127-115(128)79-25-1-67(2-26-79)91-49-92(68-3-27-80(28-4-68)116(129)130)56-103(55-91)109-110(104-57-93(69-5-29-81(30-6-69)117(131)132)50-94(58-104)70-7-31-82(32-8-70)118(133)134)112(106-61-97(73-13-37-85(38-14-73)121(139)140)52-98(62-106)74-15-39-86(40-16-74)122(141)142)114(108-65-101(77-21-45-89(46-22-77)125(147)148)54-102(66-108)78-23-47-90(48-24-78)126(149)150)113(107-63-99(75-17-41-87(42-18-75)123(143)144)53-100(64-107)76-19-43-88(44-20-76)124(145)146)111(109)105-59-95(71-9-33-83(34-10-71)119(135)136)51-96(60-105)72-11-35-84(36-12-72)120(137)138/h1-66H,(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150) |
InChIキー |
FJIJJYCWQBRHQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


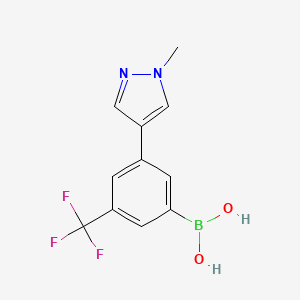

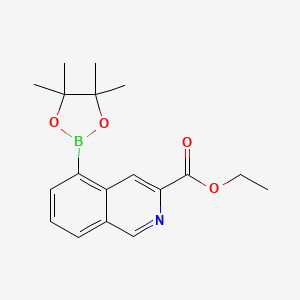
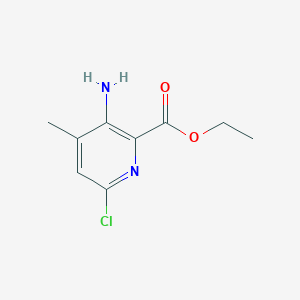
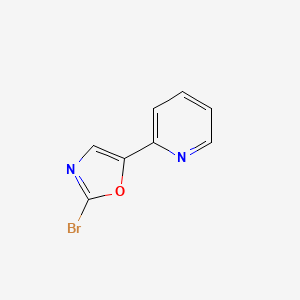
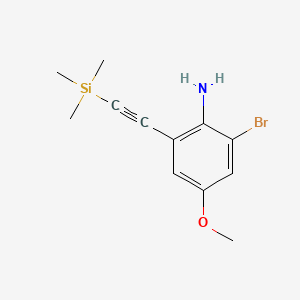
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)

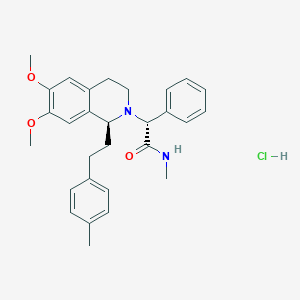
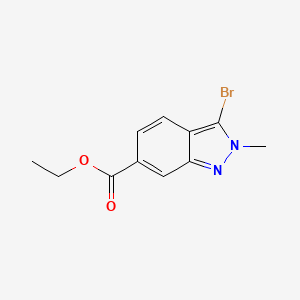
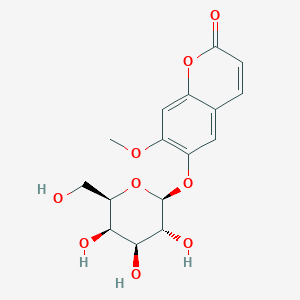
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
